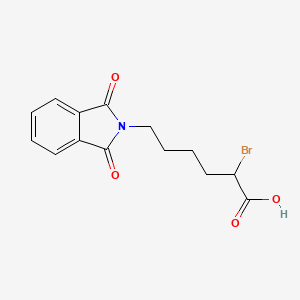
2-Bromo-6-phthalimidohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid is a complex organic compound characterized by its unique structure, which includes a bromine atom, a hexanoic acid chain, and an isoindolinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a hexanoic acid derivative, followed by the introduction of the isoindolinone moiety through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the compound.
化学反应分析
Types of Reactions
®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid involves its interaction with specific molecular targets and pathways within biological systems. The bromine atom and isoindolinone moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms underlying its biological activities.
相似化合物的比较
Similar Compounds
2-Bromohexanoic Acid: Lacks the isoindolinone moiety, making it less complex and potentially less active in certain applications.
6-(1,3-Dioxoisoindolin-2-yl)hexanoic Acid: Does not contain the bromine atom, which may affect its reactivity and biological activity.
N-isoindoline-1,3-dione derivatives: Share the isoindolinone moiety but differ in other structural aspects, leading to variations in their properties and applications.
Uniqueness
®-2-Bromo-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid stands out due to its unique combination of a bromine atom, a hexanoic acid chain, and an isoindolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H14BrNO4 |
|---|---|
分子量 |
340.17 g/mol |
IUPAC 名称 |
2-bromo-6-(1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H14BrNO4/c15-11(14(19)20)7-3-4-8-16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8H2,(H,19,20) |
InChI 键 |
IZPACYFLJIDSKN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















